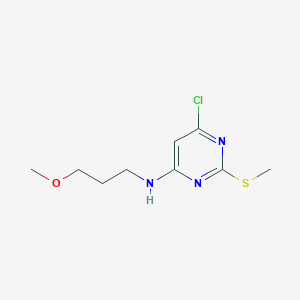![molecular formula C14H20N2O4S B1328651 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine CAS No. 942474-76-2](/img/structure/B1328651.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine and its derivatives have been studied for their potential therapeutic applications. In one study, 1,3,4-oxadiazole derivatives of 3-methylpiperidine, similar in structure to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine, were synthesized and evaluated for antibacterial activity. These compounds were found to be moderate to excellent inhibitors against the studied bacteria, highlighting their potential in antimicrobial applications (Rehman et al., 2019).
Antibacterial Properties
Another study focused on the antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, compounds structurally related to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine. These compounds displayed valuable results in their antibacterial screening, suggesting potential for development into antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Novel Nonproteinogenic Amino Acids Synthesis
Research has also explored the synthesis of novel nonproteinogenic amino acids using derivatives of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine. These amino acids are important in the development of new pharmaceuticals and biochemical tools. The research provides methods to obtain these non-natural amino acids, which could be crucial in drug development and biochemical research (Monteiro et al., 2010).
properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMANDUFHAYVNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)






![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

